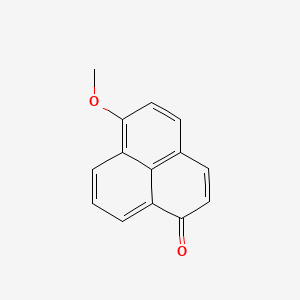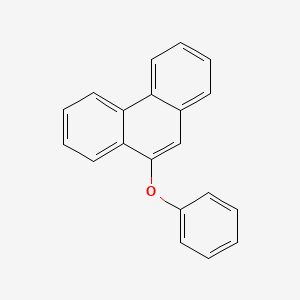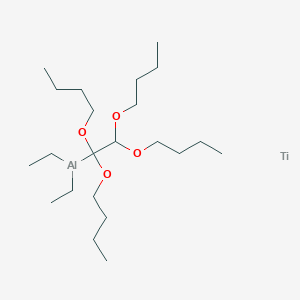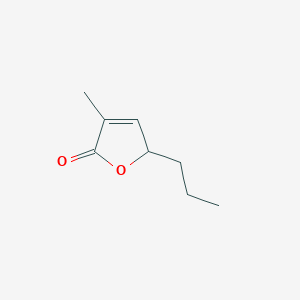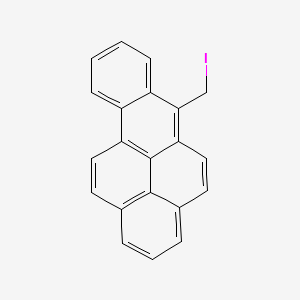![molecular formula C14H12Cl2Se2 B14633586 Bis[(2-chlorophenyl)methyl]diselane CAS No. 57239-59-5](/img/structure/B14633586.png)
Bis[(2-chlorophenyl)methyl]diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2-chlorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl]diselane typically involves the reaction of 2-chlorobenzyl chloride with sodium diselenide. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. Sodium borohydride is often used as a reducing agent to facilitate the formation of the diselenide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(2-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride is commonly used for the reduction of the Se-Se bond.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Solvents: Ethanol, DMF, and other polar solvents are typically used in these reactions.
Major Products Formed
Selenide Anions: Formed through the reduction of the Se-Se bond.
Selenoxides and Selenones: Formed through oxidation reactions.
Substituted Chlorophenyl Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Bis[(2-chlorophenyl)methyl]diselane involves its ability to modulate redox processes. The compound can act as both an antioxidant and a prooxidant, depending on the conditions. It interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways related to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl Diselenide: Another organoselenium compound with similar redox-modulating properties.
Bis(p-chlorophenyl) Diselenide: Structurally similar but with different substituents on the phenyl rings.
Uniqueness
Bis[(2-chlorophenyl)methyl]diselane is unique due to the presence of the 2-chlorophenyl groups, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.
Propiedades
Número CAS |
57239-59-5 |
|---|---|
Fórmula molecular |
C14H12Cl2Se2 |
Peso molecular |
409.1 g/mol |
Nombre IUPAC |
1-chloro-2-[[(2-chlorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clave InChI |
ATZUACNEFNOJRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


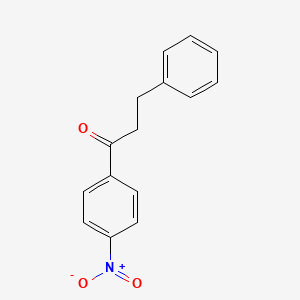

![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
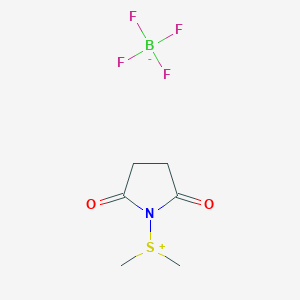
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
